Methyl 2-[3-(methylaminomethyl)phenoxy]acetate;hydrochloride
CAS No.: 2260933-02-4
VCID: VC6282669
Molecular Formula: C11H16ClNO3
Molecular Weight: 245.7
* For research use only. Not for human or veterinary use.
![Methyl 2-[3-(methylaminomethyl)phenoxy]acetate;hydrochloride - 2260933-02-4](/images/structure/VC6282669.png)
Description |
Methyl 2-[3-(methylaminomethyl)phenoxy]acetate;hydrochloride is a chemical compound that belongs to the category of phenoxyacetate derivatives. It is characterized by its unique structure, which includes a methylamino group attached to a phenoxyacetate framework. The compound is primarily used in scientific research and has potential applications in pharmaceuticals due to its bioactive properties. Synthesis and ReactionsThe synthesis of Methyl 2-[3-(methylaminomethyl)phenoxy]acetate typically involves several steps, including the reaction of phenolic compounds with acetic acid derivatives in the presence of catalysts. One common method includes liquid-solid phase esterification under atmospheric pressure, which minimizes side reactions and reduces environmental waste.
Applications and Mechanism of ActionMethyl 2-[3-(methylaminomethyl)phenoxy]acetate has potential applications in pharmaceuticals due to its bioactive properties. The mechanism of action primarily involves its interaction with biological targets such as enzymes or receptors. The presence of the methylamino group enhances its ability to form hydrogen bonds with target proteins, potentially leading to inhibition or activation of specific biological pathways. Safety and HandlingSafety data indicates that Methyl 2-[3-(methylaminomethyl)phenoxy]acetate may cause irritation upon contact with skin or eyes (Hazard Statements: H315, H319). Proper handling and storage procedures should be followed to minimize risks.
|
||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 2260933-02-4 | ||||||||||||||
Product Name | Methyl 2-[3-(methylaminomethyl)phenoxy]acetate;hydrochloride | ||||||||||||||
Molecular Formula | C11H16ClNO3 | ||||||||||||||
Molecular Weight | 245.7 | ||||||||||||||
IUPAC Name | methyl 2-[3-(methylaminomethyl)phenoxy]acetate;hydrochloride | ||||||||||||||
Standard InChI | InChI=1S/C11H15NO3.ClH/c1-12-7-9-4-3-5-10(6-9)15-8-11(13)14-2;/h3-6,12H,7-8H2,1-2H3;1H | ||||||||||||||
Standard InChIKey | XMPDJXJEGIJDJU-UHFFFAOYSA-N | ||||||||||||||
SMILES | CNCC1=CC(=CC=C1)OCC(=O)OC.Cl | ||||||||||||||
Solubility | not available | ||||||||||||||
PubChem Compound | 137919950 | ||||||||||||||
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume